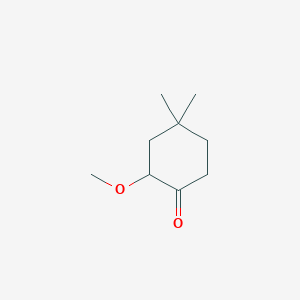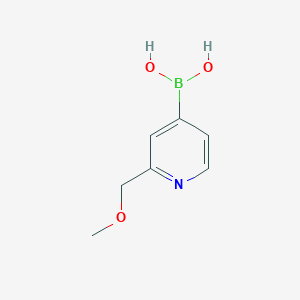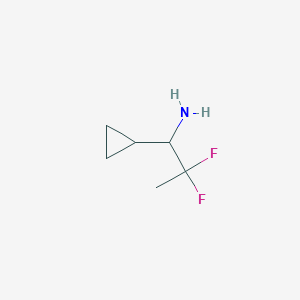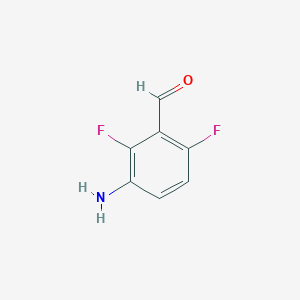![molecular formula C7H4BrN3O2 B13467003 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position and a carboxylic acid group at the 8th position of the imidazo[1,2-b]pyridazine core
Métodos De Preparación
The synthesis of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Initial formation of the imidazo[1,2-b]pyridazine core through condensation reactions involving appropriate amines and aldehydes.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: Introduction of the carboxylic acid group at the 8th position through carboxylation reactions, often involving carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. Major products formed from these reactions include substituted imidazo[1,2-b]pyridazine derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparación Con Compuestos Similares
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid can be compared with other similar compounds, such as:
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid: Similar structure but different ring fusion, leading to distinct chemical and biological properties.
Imidazo[1,2-b]pyridazine derivatives: Various derivatives with different substituents at the 6th and 8th positions, each exhibiting unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H4BrN3O2 |
|---|---|
Peso molecular |
242.03 g/mol |
Nombre IUPAC |
6-bromoimidazo[1,2-b]pyridazine-8-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-4(7(12)13)6-9-1-2-11(6)10-5/h1-3H,(H,12,13) |
Clave InChI |
XSPBMBXWFMLUHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=N1)C(=CC(=N2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


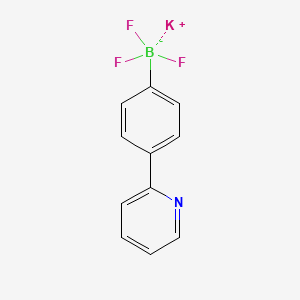

![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
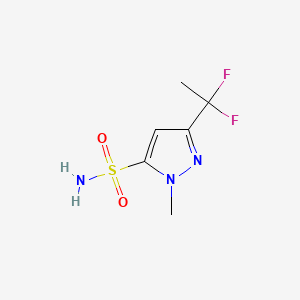
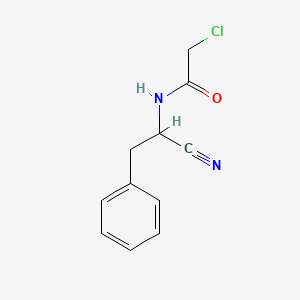
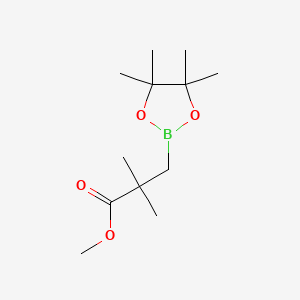
![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
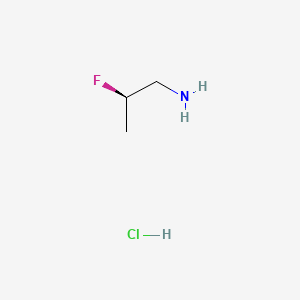
![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)
